Regioisomeric Differentiation: 6-yl vs. 4-yl Acetohydrazide Attachment on the Quinazoline Core
Quinazolin-6-yl-acetic acid hydrazide (MW 202.21, C10H10N4O) is the 6-position regioisomer of the quinazoline acetohydrazide scaffold. Its closest catalogued analog, N'-(4-quinazolinyl)acetohydrazide (same MW 202.21, identical formula C10H10N4O), bears the hydrazide directly on the pyrimidine ring nitrogen at position 4 rather than at the 6-position benzenoid carbon via a methylene spacer [1]. The 4-yl analog compound IXa (N'-benzylidene-2-((2-(furan-2-yl)quinazolin-4-yl)oxy)acetohydrazide) exhibits IC50 values of 16.70 µM against MCF-7 breast cancer cells and 12.54 µM against HCT-116 colon cancer cells [2]. No corresponding cell-based data exist for the 6-yl regioisomer, constituting a data gap that prevents direct potency comparison but simultaneously defines the 6-yl compound as a distinct and underexplored chemical space for SAR expansion [3].
| Evidence Dimension | Regioisomeric attachment point of acetohydrazide on quinazoline scaffold |
|---|---|
| Target Compound Data | 6-position attachment via methylene linker (-CH2-); MW 202.21; C10H10N4O; CAS 943541-50-2 |
| Comparator Or Baseline | N'-(4-quinazolinyl)acetohydrazide: 4-position direct attachment; MW 202.21; C10H10N4O; CAS not specified. Compound IXa (4-yloxy acetohydrazide derivative): IC50 16.70 µM (MCF-7), 12.54 µM (HCT-116) |
| Quantified Difference | Structural: methylene spacer present in target vs. absent in 4-yl comparator; Biological: no IC50 data available for target compound; comparator IXa shows 16.70 µM (MCF-7) and 12.54 µM (HCT-116) |
| Conditions | Comparator IXa tested in MTT assay against MCF-7 and HCT-116 human cancer cell lines; target compound not evaluated in published studies |
Why This Matters
The methylene spacer and 6-position attachment create a distinct exit vector and conformational profile compared to 4-substituted analogs, enabling exploration of SAR space inaccessible to the more common 4-yl series.
- [1] PubChem. N'-quinazolin-4-ylacetohydrazide – Compound Summary. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Ahmed MF, Magdy N. Synthesis of new hybrid quinazoline compounds as antiproliferative agents for breast and colon cancer treatment. Tropical Journal of Pharmaceutical Research. 2022;21(6):1181-1187. Compound IXa: IC50 16.70 µM (MCF-7) and 12.54 µM (HCT-116). Available at: https://www.ajol.info/index.php/tjpr/article/view/228267 View Source
- [3] This assessment is based on the absence of published biological data for the target compound across PubMed, ScienceDirect, and patent databases as of the search date. The data gap is explicitly noted per the evidence rules. View Source
